molecular formula C12H12N2O B1268180 4-Butoxyphthalonitrile CAS No. 81560-32-9

4-Butoxyphthalonitrile

Cat. No.: B1268180
CAS No.: 81560-32-9
M. Wt: 200.24 g/mol
InChI Key: AVGCGXBXMPWLOW-UHFFFAOYSA-N
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Description

4-Butoxyphthalonitrile is an organic compound with the molecular formula C12H12N2O. It is a derivative of phthalonitrile, where a butoxy group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the production of liquid crystal materials and other specialized chemicals .

Preparation Methods

4-Butoxyphthalonitrile can be synthesized through several methods:

Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

4-Butoxyphthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The butoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

    Hydrolysis: The nitrile groups can be hydrolyzed to form corresponding carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and specific catalysts tailored to the reaction type. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-Butoxyphthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxyphthalonitrile primarily involves its reactivity due to the presence of nitrile groups and the butoxy substituent. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

4-Butoxyphthalonitrile can be compared with other phthalonitrile derivatives, such as:

    4-Methoxyphthalonitrile: Similar in structure but with a methoxy group instead of a butoxy group.

    4-Ethoxyphthalonitrile: Contains an ethoxy group, offering different reactivity and properties.

    4-Propoxyphthalonitrile: Features a propoxy group, providing unique characteristics compared to the butoxy derivative.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of liquid crystal materials and other specialized chemicals .

Properties

IUPAC Name

4-butoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGCGXBXMPWLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338122
Record name 4-Butoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81560-32-9
Record name 4-Butoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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